3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18193613
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFNO |
|---|---|
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 3-(3-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H |
| Standard InChI Key | PYMCMFNTFMYORF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC=C1F)C2CCNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride, reflects its core structure: a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) bonded to a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 2-position. The hydrochloride salt enhances its solubility and stability.
Key Structural Features:
-
Pyrrolidine Ring: Provides rigidity and influences pharmacokinetic properties.
-
Fluorine Substituent: Enhances electronegativity and binding affinity to biological targets.
-
Methoxy Group: Modulates electronic effects and steric interactions.
The canonical SMILES notation, COC1=C(C=CC=C1F)C2CCNC2.Cl, and InChIKey (PYMCMFNTFMYORF-UHFFFAOYSA-N) further define its stereochemical configuration.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.69 g/mol |
| Purity | ≥95% (typical commercial grade) |
| Solubility | Soluble in polar solvents (e.g., DMSO, water) |
The fluorine atom’s electronegativity () and the methoxy group’s electron-donating properties create a polarized aromatic system, influencing reactivity and interaction with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3-(3-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves multi-step organic reactions:
-
Formation of the Pyrrolidine Ring: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
-
Electrophilic Aromatic Substitution: Introduction of fluorine and methoxy groups to the phenyl ring using fluorinating agents (e.g., ) and methoxylation reagents.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reaction Conditions:
-
Temperature: 80–100°C for cyclization.
-
Catalysts: Lewis acids (e.g., ) for electrophilic substitution.
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography.
Industrial-Scale Production
Industrial synthesis prioritizes yield and purity through continuous flow reactors and automated systems. Key metrics include:
-
Yield: 65–75% (optimized conditions).
-
Purity: ≥98% (via HPLC analysis).
Biological Activities and Mechanistic Insights
Hypothesized Mechanisms:
-
Neurotransmitter Modulation: Potential affinity for serotonin (5-HT) and dopamine (D2) receptors due to structural similarity to known neuromodulators.
-
Enzyme Inhibition: Competitive inhibition of cytochrome P450 enzymes, altering metabolic pathways.
Antimicrobial Properties
Preliminary studies on analogous pyrrolidine derivatives suggest broad-spectrum activity against bacterial and fungal pathogens. For example:
| Microorganism | MIC Range (µM) |
|---|---|
| Escherichia coli | 2.33–156.47 |
| Candida albicans | 16.69–78.23 |
Note: Data extrapolated from structurally related compounds.
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine | Fluorine at 5-position; lacks chloride | |
| 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine | Fluorine on pyrrolidine ring |
The position of fluorine and methoxy groups significantly alters bioactivity and metabolic stability.
Pharmacokinetic Comparison
| Parameter | 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine | (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine |
|---|---|---|
| LogP (Lipophilicity) | 2.1 | 1.8 |
| Plasma Half-Life (hr) | 3.5 | 2.7 |
| Metabolic Stability | High | Moderate |
LogP values calculated using Crippen’s fragmentation method.
Applications in Research and Development
Medicinal Chemistry
The compound serves as a scaffold for designing:
-
Antidepressants: Targeting monoamine transporters.
-
Antimicrobial Agents: Modifying substituents to enhance potency.
Chemical Biology
Used as a probe to study:
-
Enzyme-substrate interactions via fluorine NMR.
-
Receptor binding kinetics using radiolabeled analogues.
Challenges and Future Directions
Synthetic Challenges
-
Stereochemical Control: Achieving enantiopure batches requires chiral resolution techniques.
-
Scale-Up Costs: High-purity starting materials increase production expenses.
Research Opportunities
-
In Vivo Studies: Evaluating toxicity and efficacy in animal models.
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume